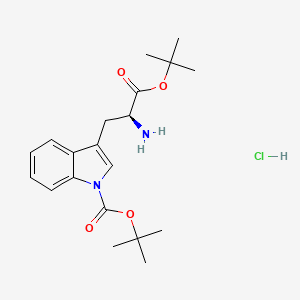

H-Trp(boc)-otbu 塩酸塩

説明

H-Trp(boc)-otbu hcl is a chemical compound that has gained significant attention in scientific research. It is a protected form of tryptophan, an essential amino acid that plays a vital role in protein synthesis, neurotransmitter regulation, and immune system function.

科学的研究の応用

抗増殖活性を持つ複合体の合成

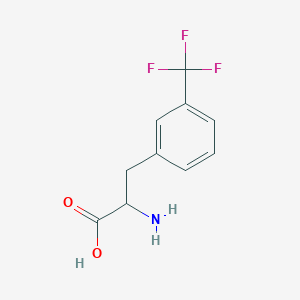

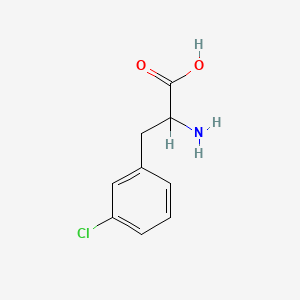

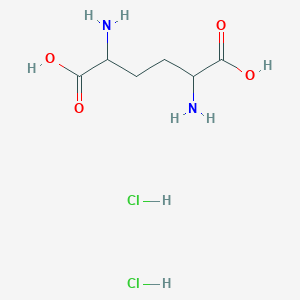

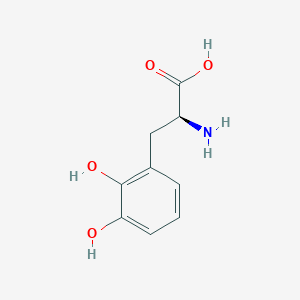

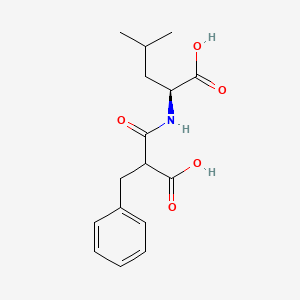

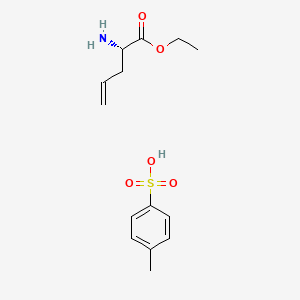

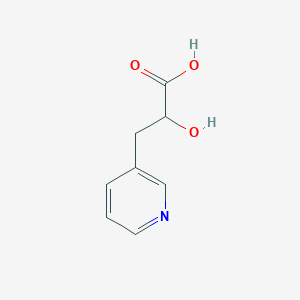

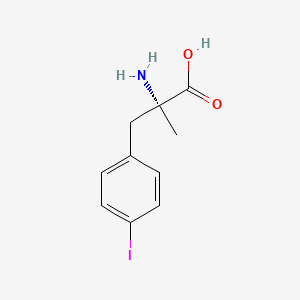

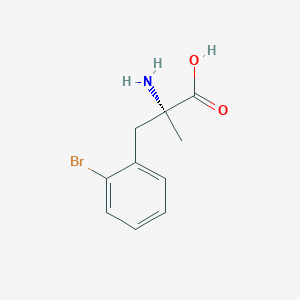

H-Trp(boc)-otbu 塩酸塩は、パクリタキセルとカンプトテシンの環状細胞透過ペプチドとの複合体の合成に使用されます {svg_1}. ペプチドは、Fmoc/tBu固相化学を用いて合成されました {svg_2}. これらの複合体は、親薬と比較して水溶性が向上しています {svg_3}. 薬物とそのペプチドとの複合体の細胞毒性試験は、ヒト乳がん細胞株MCF-7で行われました {svg_4}.

生化学研究

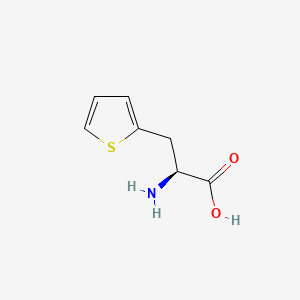

H-Trp(boc)-otbu 塩酸塩は、生化学研究に使用されます {svg_5}. たとえば、ペルオキシナイトライトに暴露されたタンパク質中のTrp残基の消失のメカニズムを解明する研究に使用されてきました {svg_6}.

製薬科学

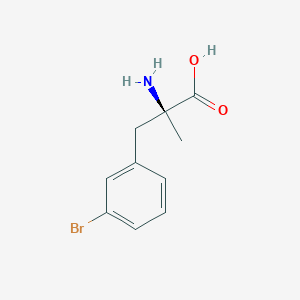

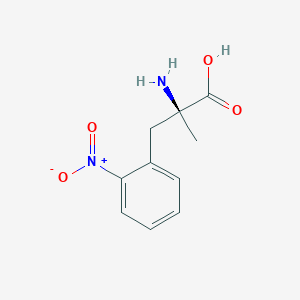

製薬科学の分野では、H-Trp(boc)-otbu 塩酸塩は、さまざまな医薬品の合成に使用されます {svg_7}. その安定性と反応性から、新薬開発において貴重なツールとして頻繁に使用されています {svg_8}.

作用機序

Target of Action

H-Trp(boc)-otbu hcl is primarily used in the field of peptide synthesis . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . It plays a significant role in organic synthesis .

Mode of Action

The compound works by protecting the amine functional group during peptide synthesis . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Biochemical Pathways

The primary biochemical pathway involved with H-Trp(boc)-otbu hcl is peptide synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or other similar reagents .

Pharmacokinetics

The compound’s stability, reactivity, and solubility can impact its effectiveness in peptide synthesis .

Result of Action

The result of the action of H-Trp(boc)-otbu hcl is the successful synthesis of peptides with the desired sequence and structure . The Boc group protects the amine functional group during synthesis, allowing for the selective formation of peptide bonds .

Action Environment

The action of H-Trp(boc)-otbu hcl can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents . For example, the deprotection of the Boc group can be achieved more rapidly at higher temperatures .

生化学分析

Cellular Effects

It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

H-Trp(boc)-otbu hcl is likely involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

tert-butyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4.ClH/c1-19(2,3)25-17(23)15(21)11-13-12-22(18(24)26-20(4,5)6)16-10-8-7-9-14(13)16;/h7-10,12,15H,11,21H2,1-6H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHLJIUNJBOEDW-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。